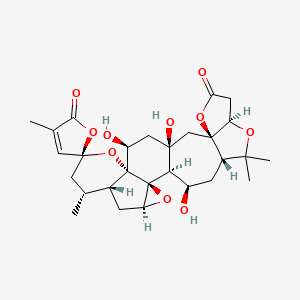
Wuweizidilactone H
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wuweizidilactone H is a nortriterpenoid compound isolated from the fruit of Schisandra chinensis, a plant traditionally used in Chinese medicine . This compound is known for its hepatoprotective properties and has been the subject of various scientific studies due to its potential therapeutic benefits .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Wuweizidilactone H can be isolated from the fruit of Schisandra chinensis through a series of extraction and purification processes. The fruit is typically subjected to solvent extraction using aqueous acetone, followed by chromatographic techniques to purify the compound .
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: Wuweizidilactone H undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used under acidic or basic conditions to introduce new functional groups.
Major Products: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound, which are studied for their enhanced biological activities .
Wissenschaftliche Forschungsanwendungen
Wuweizidilactone H has a wide range of scientific research applications:
Wirkmechanismus
Wuweizidilactone H exerts its effects primarily through its interaction with cellular pathways involved in liver protection. It is believed to modulate oxidative stress and inflammation, thereby protecting liver cells from damage . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in the regulation of antioxidant enzymes and anti-inflammatory cytokines .
Vergleich Mit ähnlichen Verbindungen
Wuweizidilactone I: Another nortriterpenoid isolated from Schisandra chinensis with similar hepatoprotective properties.
Schindilactone H: A structurally related compound with notable biological activities.
Gomisin M2: A lignan from the same plant with hepatoprotective effects.
Uniqueness: Wuweizidilactone H stands out due to its specific structural features and potent hepatoprotective activity. Its unique configuration and the presence of specific functional groups contribute to its distinct biological effects compared to other similar compounds .
Eigenschaften
Molekularformel |
C28H36O10 |
|---|---|
Molekulargewicht |
532.6 g/mol |
IUPAC-Name |
(1R,2S,4S,6R,7R,9S,11R,12S,14S,16R,20R,23S,25R)-12,14,25-trihydroxy-3',7,22,22-tetramethylspiro[3,10,17,21-tetraoxaheptacyclo[12.11.0.02,4.02,11.06,11.016,20.016,23]pentacosane-9,5'-furan]-2',18-dione |
InChI |
InChI=1S/C28H36O10/c1-12-8-25(9-13(2)22(32)37-25)38-27-14(12)5-19-28(27,35-19)21-15(29)6-16-23(3,4)34-18-7-20(31)36-26(16,18)11-24(21,33)10-17(27)30/h9,12,14-19,21,29-30,33H,5-8,10-11H2,1-4H3/t12-,14-,15-,16+,17+,18-,19+,21-,24+,25-,26-,27-,28-/m1/s1 |
InChI-Schlüssel |
SVLAIBOYFCQLIY-PNNZTPFKSA-N |
Isomerische SMILES |
C[C@@H]1C[C@]2(C=C(C(=O)O2)C)O[C@@]34[C@@H]1C[C@H]5[C@@]3(O5)[C@@H]6[C@@H](C[C@@H]7[C@]8(C[C@]6(C[C@@H]4O)O)[C@@H](CC(=O)O8)OC7(C)C)O |
Kanonische SMILES |
CC1CC2(C=C(C(=O)O2)C)OC34C1CC5C3(O5)C6C(CC7C(OC8C7(CC6(CC4O)O)OC(=O)C8)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


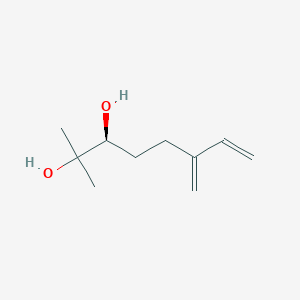

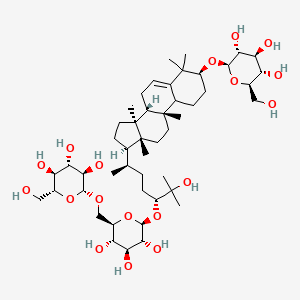
![dibenzyl (4aR,7aS)-hexahydrothieno[3,4-b]pyrazine-1,4-dicarboxylate](/img/structure/B14078621.png)
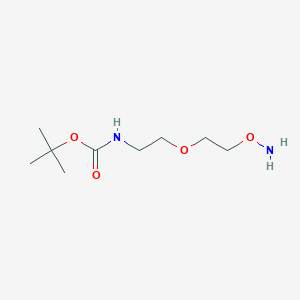
![N-[1,10-di(anthracen-9-yl)-12-oxo-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14078630.png)
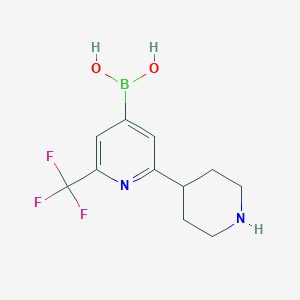
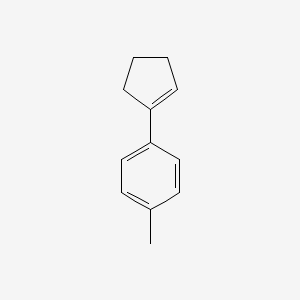
![6-amino-2-(4-propan-2-ylphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione](/img/structure/B14078662.png)
![[2,3'-Bipyridin]-4-ylboronic acid](/img/structure/B14078679.png)
![Trimethyl[(2-(trifluoromethyl)phenyl)ethynyl]silane](/img/structure/B14078686.png)
![1-[1-(Benzenesulfonyl)-1H-indol-3-yl]-3-methylbut-2-en-1-one](/img/structure/B14078688.png)
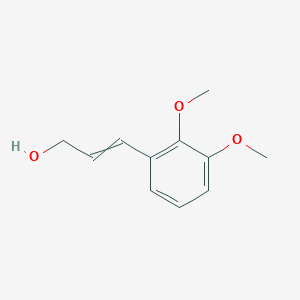
![3-Methoxy-12-methylsulfonyl-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine](/img/structure/B14078695.png)
